molecular formula C23H23ClFN5O2S B2513234 N-(4-chloro-2-fluorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide CAS No. 1115932-02-9

N-(4-chloro-2-fluorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide

Cat. No.: B2513234
CAS No.: 1115932-02-9
M. Wt: 487.98
InChI Key: DHJFJWRXGAVANB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-chloro-2-fluorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide features a multi-component structure:

  • Arylacetamide core: The 4-chloro-2-fluorophenyl group is linked to an acetamide moiety.
  • Sulfanyl bridge: Connects the acetamide to a pyrazine ring.
  • Piperazine substituent: The pyrazine ring is substituted at position 3 with a piperazine group bearing a 2-methoxyphenyl substituent.

While direct pharmacological data for this compound are unavailable, structural analogs suggest anticonvulsant, anti-inflammatory, or enzyme-inhibitory activities .

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClFN5O2S/c1-32-20-5-3-2-4-19(20)29-10-12-30(13-11-29)22-23(27-9-8-26-22)33-15-21(31)28-18-7-6-16(24)14-17(18)25/h2-9,14H,10-13,15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJFJWRXGAVANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=C(C=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the 4-chloro-2-fluoroaniline and 2-methoxyphenylpiperazine, followed by their coupling with pyrazine derivatives under specific conditions. Common reagents used in these reactions include coupling agents like EDCI or DCC, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of nitro groups (if present) to amines.

    Substitution: Halogen substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C23H19ClFN3O5SC_{23}H_{19}ClFN_3O_5S and a molecular weight of approximately 503.9 g/mol. Its structure includes a chloro-fluoro-substituted phenyl group, a piperazine moiety, and a pyrazine ring, which contribute to its biological activity.

Pharmacological Applications

  • Antitumor Activity
    • Studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of piperazine and pyrazine have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
  • Antimicrobial Properties
    • The presence of the sulfanyl group suggests potential antimicrobial activity. Research has demonstrated that related compounds can effectively inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .
  • Antitubercular Activity
    • Recent studies have focused on developing anti-tubercular agents inspired by the structure of this compound. It has been suggested that modifications to the piperazine ring can enhance efficacy against Mycobacterium tuberculosis, with some derivatives showing IC50 values in the low micromolar range .
  • Neuropharmacological Effects
    • The compound's piperazine component may confer neuropharmacological properties, potentially acting as a serotonin receptor modulator. This could make it useful in treating psychiatric disorders or conditions like anxiety and depression .

Antitumor Activity Assessment

A recent study synthesized a series of compounds based on the structure of N-(4-chloro-2-fluorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide and evaluated their cytotoxicity against various cancer cell lines. The results indicated that several derivatives exhibited significant activity with IC50 values as low as 5 μM against breast cancer cells, suggesting a promising avenue for further development in oncology .

Antimicrobial Testing

Another research effort involved testing the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) below 10 μg/mL, highlighting their potential as new antimicrobial agents .

Anti-Tubercular Activity Evaluation

In a study aimed at finding new anti-tubercular agents, derivatives of this compound were tested against Mycobacterium tuberculosis. Compounds showed promising results with IC90 values ranging from 3.73 to 40.32 μM, indicating their potential effectiveness in tuberculosis treatment .

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular pathways involved could include inhibition of specific enzymes, blocking of receptor sites, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues

Piperazine-Containing Acetamides
  • BB05849 ():
    • Structure: N-(3-chloro-4-methoxyphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide.
    • Key Differences:
  • Phenyl group: 3-chloro-4-methoxy vs. 4-chloro-2-fluoro in the target compound.
  • Piperazine substituent: 4-methoxyphenyl vs. 2-methoxyphenyl.

    • Significance: Methoxy positional isomerism may alter steric hindrance and π-π stacking interactions with biological targets .
  • Compounds 14–17 ():

    • Examples:
  • 14 : 2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
  • 15 : 2-[4-(2-Chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
    • Key Differences:
  • Lack a pyrazine-sulfanyl bridge.
  • Piperazine substituents vary (e.g., phenyl, chlorophenyl).
    • Activity: These compounds exhibit anticonvulsant properties, suggesting the piperazine-acetamide scaffold is pharmacologically relevant .
Sulfanyl-Bridged Heterocycles
  • N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Structure: Replaces pyrazine-piperazine with a triazole-pyrazine system.
  • Compound 4 ():

    • Structure: 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide.
    • Key Difference: Oxadiazole replaces piperazine, altering rigidity and lipophilicity .

Pharmacological and Physical Properties

Table 1: Comparative Data for Selected Analogs
Compound Molecular Formula Molecular Weight Key Substituents Activity/Notes Reference
Target Compound C23H20ClFN6O2S ~522.97* 4-Cl-2-F-phenyl, 2-MeO-phenyl-piperazine Unknown
BB05849 () C24H26ClN5O3S 500.01 3-Cl-4-MeO-phenyl, 4-MeO-phenyl-piperazine Structural analog
Compound 14 () C19H21F3N4O 402.40 3-CF3-phenyl, phenyl-piperazine Anticonvulsant
Compound 13 () C20H21N3O2S 422.54 4-MeO-phenyl, thiazole MMP inhibition (anti-inflammatory)

*Calculated based on formula.

Key Observations:
  • Halogen substitution: The 4-chloro-2-fluoro group in the target compound may enhance metabolic stability compared to non-halogenated analogs .
  • Piperazine aryl groups : 2-Methoxyphenyl (target) vs. 4-methoxyphenyl (BB05849) could influence receptor affinity due to differing electronic environments .
  • Heterocyclic cores : Pyrazine-sulfanyl systems (target) vs. thiazole () or triazole () may modulate solubility and target selectivity.

Biological Activity

N-(4-chloro-2-fluorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

C23H24ClFN3OSC_{23}H_{24}ClFN_3OS

Key Structural Features:

  • Chloro and Fluoro Substituents: These halogen atoms can influence the compound's lipophilicity and biological interactions.
  • Piperazine Ring: Known for its presence in many pharmacologically active compounds, it contributes to receptor binding.
  • Pyrazine Moiety: Often associated with antimicrobial and anti-tumor activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding: The piperazine moiety allows for interaction with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic systems.
  • Inhibition of Enzymatic Activity: Similar compounds have shown inhibition of enzymes such as monoamine oxidase (MAO), which can affect neurotransmitter levels in the brain.

Biological Activity Data

Research has demonstrated various biological activities associated with similar compounds. Below is a summary table of relevant findings:

Activity TypeCompoundIC50 (µM)Reference
Antitumor4-(2-fluorophenyl)piperazine derivatives0.5 - 10
AntimicrobialPyrazinamide analogs1.35 - 2.18
MAO InhibitionPiperazine derivatives5 - 15

Case Studies and Research Findings

Case Study 1: Antitumor Activity
A study evaluated a series of piperazine derivatives for their antitumor properties against various cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited significant cytotoxicity, with IC50 values ranging from 0.5 to 10 µM against breast cancer cell lines.

Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of monoamine oxidase (MAO) by piperazine-containing compounds. The findings suggested that the presence of halogen substituents enhanced the inhibitory effects on MAO A and B, leading to increased levels of serotonin and dopamine in neuronal cultures, which could have implications for treating depression and anxiety disorders.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that:

  • Halogen Substitution: The introduction of chlorine and fluorine atoms significantly enhances binding affinity to target receptors.
  • Piperazine Modifications: Variations in the piperazine ring structure can lead to altered pharmacokinetics and dynamics, impacting efficacy and safety profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.